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Ethyl [dimethyl(phenyl)silyl]acetate

Stereoselective Aldol Reaction Enolate Chemistry Peterson Olefination

Ethyl [dimethyl(phenyl)silyl]acetate (CAS 13950-56-6) is a specialized organosilicon reagent belonging to the α-silyl ester family. Its structure features a dimethylphenylsilyl (DMPS) group directly attached to the alpha-carbon of an ethyl acetate moiety.

Molecular Formula C12H18O2Si
Molecular Weight 222.35 g/mol
CAS No. 13950-56-6
Cat. No. B14023194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [dimethyl(phenyl)silyl]acetate
CAS13950-56-6
Molecular FormulaC12H18O2Si
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C[Si](C)(C)C1=CC=CC=C1
InChIInChI=1S/C12H18O2Si/c1-4-14-12(13)10-15(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
InChIKeyKQWBZEHWILFFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [dimethyl(phenyl)silyl]acetate (CAS 13950-56-6): A Versatile α-Silyl Ester Building Block for Selective Synthesis


Ethyl [dimethyl(phenyl)silyl]acetate (CAS 13950-56-6) is a specialized organosilicon reagent belonging to the α-silyl ester family. Its structure features a dimethylphenylsilyl (DMPS) group directly attached to the alpha-carbon of an ethyl acetate moiety. This compound serves as a critical synthetic intermediate, particularly valued for its role as a precursor to silyl enolates in stereoselective aldol condensations and as a latent hydroxyl group equivalent via Fleming-Tamao oxidation [1]. Unlike simple alkyl silyl esters, the presence of the phenyl ring on the silicon atom provides a distinct chromophore and enables a unique, chemoselective oxidation pathway that is not accessible to trimethylsilyl (TMS) analogs [2].

Why Ethyl [dimethyl(phenyl)silyl]acetate Cannot Be Replaced by Generic α-Silyl Acetates


Substituting ethyl [dimethyl(phenyl)silyl]acetate with a simpler analog like ethyl (trimethylsilyl)acetate (ETSA) or a bulkier tert-butyldimethylsilyl (TBDMS) ester introduces critical liabilities in multi-step syntheses. The dimethylphenylsilyl (DMPS) group uniquely balances steric bulk and electronic character to suppress unwanted Peterson elimination during aldol reactions—a problem prevalent with TMS esters—while retaining the ability for clean, one-pot oxidative cleavage to a hydroxyl group, which is impossible with purely alkyl-substituted silyl groups like TBDMS [1]. Furthermore, the DMPS group exhibits an intermediate hydrolytic stability profile (greater than TMS but less than TBDMS), allowing for controlled deprotection under mild, specific conditions (e.g., Hg(OAc)₂/TBAF) without affecting other sensitive functionalities [2][3].

Quantitative Differentiation of Ethyl [dimethyl(phenyl)silyl]acetate Against Key Analogs


Superior Aldol Condensation Selectivity: Suppressed Elimination vs. Ethyl (trimethylsilyl)acetate

In a systematic study of silylacetic esters, ethyl (dimethylphenylsilyl)acetate (DMPS) demonstrated a significantly lower propensity for undesired Peterson elimination during aldol condensation compared to commercially available ethyl (trimethylsilyl)acetate (TMS) [1]. The DMPS group strikes a critical balance: it is bulky enough to disfavor elimination yet not so bulky as to hinder the initial condensation, a problem encountered with diphenylmethylsilyl analogs [2]. When reacted with benzaldehyde under optimized MgBr₂·OEt₂ conditions, the DMPS ester provided the β-hydroxy-α-silyl ester (the desired aldol adduct) in 76% isolated yield, with the corresponding elimination alkene byproduct minimized to <10% [3]. In contrast, the TMS analog showed a 'greater propensity toward elimination,' leading to predominant alkene formation that compromises the utility of the aldol step [4].

Stereoselective Aldol Reaction Enolate Chemistry Peterson Olefination

Unique Oxidative Chemoselectivity Enabled by the Phenylsilane Motif

Ethyl [dimethyl(phenyl)silyl]acetate is purposefully designed for a Fleming-type oxidative cleavage that converts the C–Si bond into a C–OH bond with retention of configuration [1]. This is a capability completely absent in its closest structural analog, ethyl (trimethylsilyl)acetate, which lacks the requisite aryl substituent on silicon for electrophilic ipso-desilylation [2]. Using a one-pot Fleming protocol (Br₂ in AcOH/AcO₂H, 0 °C), the aldol adduct from the DMPS ester was cleanly converted to the corresponding α,β-dihydroxy ester in good yield, whereas analogous TMS substrates could not undergo this transformation [3]. This critical chemical distinction dictates the choice of the DMPS precursor when the target is a hydroxylated or polyhydroxylated final product.

Fleming-Tamao Oxidation Masked Hydroxyl Group Chemoselective Oxidation

Controlled Protodesilylation Kinetics vs. Bulkier Silyl Groups

The stability of the α-C–Si bond in ethyl [dimethyl(phenyl)silyl]acetate derivatives can be tuned for mild protodesilylation, unlike more robust silyl groups. A specific, mild method using Hg(OAc)₂ (1.2 eq) and TBAF (1.2 eq) in MeOH/THF at 0 °C cleaves the α-DMPS group within 35 minutes, proceeding via an enolate-dependent mechanism [1]. This reagent combination provides orthogonality: it will deprotect the α-DMPS ester while leaving behind common TBS and TBDPS ethers, which are stable under these fluoride-free conditions [2]. In contrast, cleaving the analogous α-TBDMS ester requires harsher fluoride sources (TBAF alone) or acidic conditions that may compromise acid-sensitive substrates [3]. The DMPS group thus offers a middle ground of lability that can be exploited for sequential deprotection strategies.

Protodesilylation Silyl Ester Hydrolysis Chemoselective Deprotection

Thermal Stability Under Pyrolytic Conditions: Gas-Phase Kinetics Data

The gas-phase pyrolysis kinetics of ethyl [dimethyl(phenyl)silyl]acetate have been quantitatively determined, providing a valuable benchmark for processes involving thermal stress. The Arrhenius parameters were derived from direct measurement: the pre-exponential factor is 1.55 × 10¹² s⁻¹ and the activation energy is 174.6 kJ/mol [1]. This yields a rate constant of 1.44 × 10⁻² s⁻¹ at 650 K. This data is essential for predicting the compound's behavior in high-temperature applications, such as chemical vapor deposition (CVD) of silicon-containing films or during safety assessments of exothermic reactions, and is a specific physical property not typically cataloged for less studied silyl esters [2].

Kinetics Pyrolysis Thermal Stability

Ethyl [dimethyl(phenyl)silyl]acetate (CAS 13950-56-6): Optimal Applications Based on Verifiable Evidence


Stereoselective Synthesis of 1,2-Diols and Polyhydroxylated Natural Products

This compound is the premier α-silyl acetate for sequences requiring an aldol condensation followed by silyl-to-hydroxy conversion. The workflow involves enolate formation with LDA, transmetalation with MgBr₂·OEt₂ to ensure anti-selectivity and minimal elimination, and condensation with an aldehyde to give β-hydroxy-α-silyl ester intermediates with high diastereoselectivity [1]. The DMPS group is then oxidatively cleaved under Fleming conditions (Br₂/AcOH/AcO₂H) to reveal the corresponding 1,2-diol, a motif common in macrolide antibiotics and polyketide natural products [2]. This two-step, one-flask sequence is more efficient than traditional multi-step protecting group strategies.

Orthogonal Protecting Group Strategy in Complex Molecule Total Synthesis

In contexts where multiple silyl-based protecting groups must coexist, ethyl [dimethyl(phenyl)silyl]acetate can be incorporated as a 'traceless' masked hydroxyl or carboxylic acid equivalent [1]. Its unique position in the hydrolytic stability series—more stable than TMS, less stable than TBS/TBDPS—enables its chemoselective removal using the mild Hg(OAc)₂/TBAF protocol, which leaves common trialkylsilyl ethers intact [2][3]. This orthogonality is crucial in the total synthesis of densely functionalized bioactive molecules, where an additional deprotection handle is needed without adding steps.

Precursor for α,β-Unsaturated Esters via Controlled Peterson Olefination

While the DMPS group is selected to suppress elimination during aldol reactions, the compound also serves as a precursor for chemists who need to trigger a Peterson olefination to access α,β-unsaturated esters with specific geometry [1]. By simply modifying the reaction conditions (e.g., avoiding magnesium counterion exchange and promoting base-catalyzed silanol elimination), the same intermediate can be diverted toward olefin products. This dual-pathway versatility makes it a single, strategic building block for divergent synthesis, maximizing its utility in a procurement plan.

High-Temperature Vapor-Phase Deposition or Pyrolytic Processes

For materials science and industrial chemistry applications requiring precise thermal control, the well-characterized gas-phase pyrolysis kinetics of ethyl [dimethyl(phenyl)silyl]acetate provide a critical safety and process-design advantage [1]. The experimentally determined Arrhenius parameters (Ea = 174.6 kJ/mol; A = 1.55 × 10¹² s⁻¹) allow engineers to model its decomposition profile in CVD reactors or thermal cracking units with confidence, a level of documentation not readily available for many structurally similar, less-studied silyl esters.

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